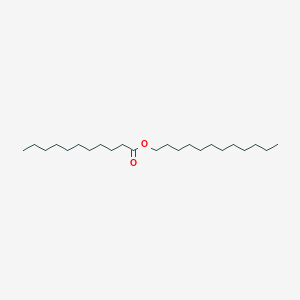
Dodecyl undecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl undecanoate is an organic compound with the molecular formula C23H46O2. It is a type of ester, specifically a fatty acid ester, which is often used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dodecyl undecanoate can be synthesized through the esterification of dodecanol (a fatty alcohol) with undecanoic acid (a fatty acid). The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to drive the reaction to completion and remove the water formed during the process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecyl undecanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into dodecanol and undecanoic acid.
Oxidation: The ester can be oxidized under specific conditions to produce corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Dodecanol and undecanoic acid.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Applications De Recherche Scientifique
Dodecyl undecanoate has been studied for its applications in various fields:
Chemistry: Used as a reactant in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers due to its favorable chemical properties.
Mécanisme D'action
The mechanism of action of dodecyl undecanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecyl acetate: Another fatty acid ester with similar chemical properties but different applications, primarily used as a fragrance and flavoring agent.
Sodium dodecyl sulfate: An anionic surfactant with a similar hydrocarbon chain length but different functional group, widely used in detergents and cleaning products.
Testosterone undecanoate: A fatty acid ester of testosterone used in hormone replacement therapy.
Uniqueness
Dodecyl undecanoate is unique due to its specific combination of a dodecyl group and an undecanoate group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
42231-62-9 |
|---|---|
Formule moléculaire |
C23H46O2 |
Poids moléculaire |
354.6 g/mol |
Nom IUPAC |
dodecyl undecanoate |
InChI |
InChI=1S/C23H46O2/c1-3-5-7-9-11-13-14-16-18-20-22-25-23(24)21-19-17-15-12-10-8-6-4-2/h3-22H2,1-2H3 |
Clé InChI |
MCUFLKKUIDNRMB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


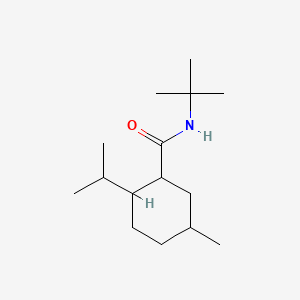
![Benzene, [(2-methyl-2-propenyl)sulfinyl]-](/img/structure/B14672980.png)
![Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate](/img/structure/B14672992.png)

![5-Chloro-2-[(4-chlorophenoxy)methyl]-3-[(4-methylphenoxy)methyl]-1-benzothiophene](/img/structure/B14673000.png)
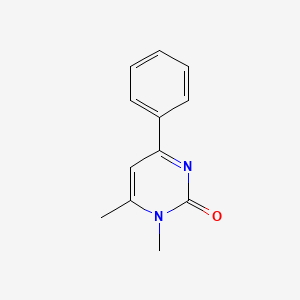
![9-[4-(2-Phenylethenyl)phenyl]acridine-2,7-diamine](/img/structure/B14673009.png)
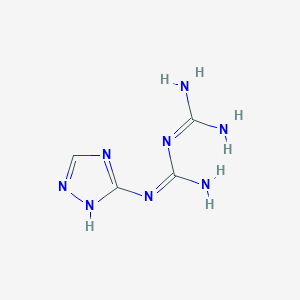
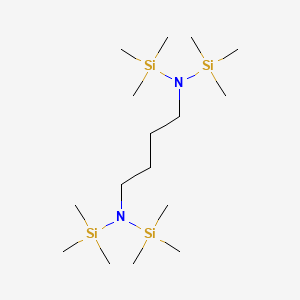
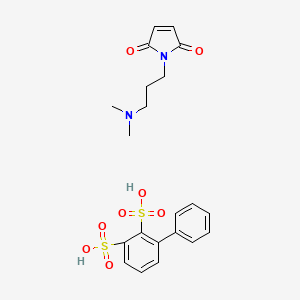
![(3aS,6aR)-6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14673029.png)
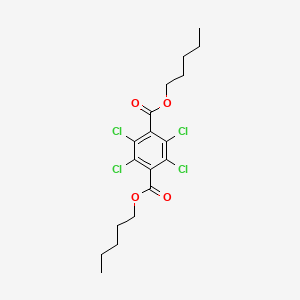
![2-Amino-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14673044.png)

